N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a 3-fluoro-4-methoxy-substituted aromatic ring linked to a dimethylaminoethyl-furan moiety. Its molecular structure combines a sulfonamide pharmacophore with electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring, which may influence solubility, bioavailability, and receptor-binding properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-18(2)13(15-5-4-8-22-15)10-17-23(19,20)11-6-7-14(21-3)12(16)9-11/h4-9,13,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRKKPOIGXPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the fluoro group may result in various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several sulfonamide-based pharmaceuticals and agrochemicals. Below is a detailed analysis:
Structural and Functional Analogues
Substituent Analysis
- Fluoro and Methoxy Groups: The 3-fluoro-4-methoxy substitution on the benzene ring is critical for steric and electronic interactions.
- Dimethylaminoethyl-Furan Moiety: Similar to ranitidine derivatives, which utilize dimethylamino-furan for gastric acid suppression via H2 receptor binding. However, the target compound’s sulfonamide linkage may confer distinct target specificity .
Pharmacokinetic and Bioactivity Insights
- Solubility: The dimethylamino group increases water solubility (basic amine), comparable to osimertinib’s dimethylaminoethyl group, which enhances blood-brain barrier penetration .
- Enzyme Targeting: Sulfonamides often act as bioisosteres for carboxylic acids or phosphates. The target compound’s sulfonamide may mimic endogenous substrates in enzymes like carbonic anhydrase or tyrosine kinases .
Biological Activity
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dimethylamino group, a furan moiety, and a sulfonamide functional group, which are critical for its biological activity.
- Protein Kinase Modulation : One of the primary mechanisms through which this compound exerts its biological effects is by modulating protein kinase enzymatic activity. Protein kinases play crucial roles in cellular signaling pathways, and their modulation can influence processes such as cell proliferation and apoptosis .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and higher. The mechanism involved the activation of caspase pathways leading to apoptosis .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential for treating neurodegenerative diseases .
- In Vivo Studies : Further investigations are required to validate the in vivo efficacy and safety profile of this compound. Current findings suggest promising results that warrant additional clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
